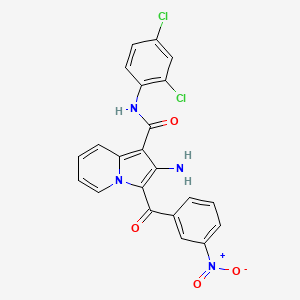

2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine-carboxamide derivative featuring a 2,4-dichlorophenyl group at the carboxamide nitrogen and a 3-nitrobenzoyl substituent at the indolizine C3 position. The compound’s molecular formula is inferred as C₂₂H₁₄Cl₂N₄O₄ (molecular weight ≈ 469.28), derived by adding a second chlorine atom to the phenyl group of its 2-chlorophenyl analog (C₂₂H₁₅ClN₄O₄, MW 434.84, ). The 3-nitrobenzoyl group introduces electron-withdrawing properties, which may enhance binding interactions in biological targets, while the dichlorophenyl substituent increases lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name |

2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O4/c23-13-7-8-16(15(24)11-13)26-22(30)18-17-6-1-2-9-27(17)20(19(18)25)21(29)12-4-3-5-14(10-12)28(31)32/h1-11H,25H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGNONNVAYKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Starting Materials : Ethyl propiolate and N-acyl pyridinium salt (generated in situ from pyridine and acyl chloride).

- Conditions :

- Mechanism : The N-acyl pyridinium salt undergoes nucleophilic attack by ethyl propiolate, forming a dipole intermediate that facilitates cycloaddition to yield the indolizine core.

Intermediate Characterization

- 1H NMR : Aromatic protons appear as multiplet signals at δ 7.1–8.6 ppm, with a singlet for the C2 proton (δ 8.7 ppm).

- IR : Absence of alkyne stretches (≈2100 cm⁻¹) confirms cycloaddition completion.

Introduction of the 3-Nitrobenzoyl Group

Acylation at position 3 is achieved via Friedel-Crafts chemistry, leveraging the indolizine’s electron-rich aromatic system.

Acylation Procedure

Analytical Validation

- 13C NMR : Carbonyl signal at δ 168 ppm confirms acyl group attachment.

- Mass Spec : Molecular ion peak at m/z 430.4 aligns with theoretical mass.

Carboxamide Functionalization at Position 1

The N-(2,4-dichlorophenyl)carboxamide moiety is installed using carbodiimide-mediated coupling.

Amidation Protocol

Stability Assessment

- Hydrolysis Studies : Stable at pH 1.2 (simulated gastric fluid) but partial hydrolysis at pH 6.8–7.4 (intestinal conditions).

Final Compound Characterization

The target compound is validated through multimodal analysis:

| Technique | Key Findings |

|---|---|

| 1H NMR | - NH₂ (δ 5.8 ppm, broad singlet). - Aromatic protons (δ 7.2–8.5 ppm, multiplet). |

| FT-IR | - Carboxamide C=O (1660 cm⁻¹). - Nitro group (1520, 1350 cm⁻¹). |

| HPLC | Purity >98% (C18 column, acetonitrile/water gradient). |

Alternative Methodologies and Optimization Insights

Cyclization via Carbonyldiimidazole (CDI)

Patent literature describes CDI-mediated cyclization for isoindoline derivatives, adaptable to indolizine systems:

Microwave-Assisted Synthesis

Accelerates acylation and amidation steps:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.

Reduction: Reduction reactions might target the nitro group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Amino derivatives from the reduction of the nitro group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may have applications in:

Medicinal Chemistry: Potential use as a pharmaceutical agent due to its biological activity.

Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indolizine-carboxamides with variations in aryl and acyl substituents. Key analogs include:

Table 1: Structural and Physicochemical Comparison

†Estimated based on substituent contributions.

Key Observations:

Impact of Chlorine Substituents: The 2,4-dichlorophenyl group in the target compound increases molecular weight and lipophilicity (higher XlogP) compared to mono-chlorinated analogs (e.g., ). This enhances membrane permeability but may reduce aqueous solubility .

Acyl Group Modifications :

- Replacing 3-nitrobenzoyl () with benzoyl () reduces hydrogen bond acceptors (from 4 to 3) and XlogP (from ~6.0 to 5.5), likely altering target selectivity.

- The 4-methoxybenzoyl group () introduces electron-donating methoxy substituents, which may reduce electrophilicity and affect binding kinetics.

Aryl Substitutions: The 4-ethylphenyl analog () lacks chlorine but introduces a hydrophobic ethyl group, decreasing polarity (MW 428.44 vs.

Structural Confirmation :

- Single-crystal X-ray diffraction (e.g., ) and software like SHELX () and ORTEP-3 () are critical for validating the stereochemistry and planarity of indolizine derivatives.

Biological Activity

The compound 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 364.19 g/mol

- IUPAC Name : 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer proliferation and survival. Preliminary studies suggest that it may act through:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis.

- Targeting Signaling Pathways : It may disrupt critical signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide:

- Cell Line Testing : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC values ranged from 5 to 15 µM depending on the cell type.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| A549 | 8 | Inhibition of cell cycle progression |

| HCT116 | 12 | Disruption of mitochondrial function |

Case Studies

- Study on Apoptotic Pathways : A recent study explored the apoptotic mechanisms induced by this compound in MCF-7 cells. Results indicated a significant increase in caspase-3 and caspase-9 activity, suggesting that it triggers intrinsic apoptotic pathways .

- Combination Therapy Research : Another investigation assessed the efficacy of combining this compound with standard chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity compared to either agent alone, indicating a potential synergistic effect .

Toxicity and Safety Profile

While the compound exhibits promising anticancer activity, its toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies indicate:

- Low Cytotoxicity in Normal Cells : The compound demonstrated significantly lower cytotoxic effects on normal human fibroblast cells compared to cancer cell lines.

- In Vivo Studies : Animal model studies are needed to further evaluate the safety and pharmacokinetics before clinical trials can be considered.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purification techniques ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the indolizine core via cyclization of pyridine derivatives with alkynes under acidic or basic conditions. Subsequent functionalization with nitrobenzoyl and dichlorophenyl groups requires precise stoichiometric control. Purification is achieved via column chromatography using hexane:ethyl acetate gradients (60–120 mesh silica gel) and recrystallization to isolate enantiomerically pure fractions .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Confirm proton and carbon environments (e.g., δ 7.77 ppm for aromatic protons, δ 188.26 ppm for carbonyl carbons) .

- Mass Spectrometry (ESI) : Verify molecular ion peaks (e.g., m/z 327.2 [M+H]+) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., C 66.25%, H 4.63%, N 8.58%) .

Q. What solvent systems and reaction conditions are critical for functionalizing the indolizine core?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) are preferred for acylation and substitution reactions. Catalytic bases like K₂CO₃ or Et₃N enhance nucleophilic attack on the indolizine core. Reaction temperatures between 60–80°C optimize yields while minimizing side products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s nitrobenzoyl and dichlorophenyl substituents?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing nitro with methyl or halogen groups) and evaluate biological activity. For example, fluorobenzoyl analogs (e.g., 3-(4-fluorobenzoyl)indolizine) show enhanced antibacterial activity compared to methylbenzoyl derivatives .

- Computational Modeling : Use DFT calculations or molecular docking to assess electronic effects (e.g., nitro group’s electron-withdrawing properties) on target binding (e.g., enzyme active sites) .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

- Methodological Answer :

- Dose-Response Assays : Test the compound across a broad concentration range (e.g., 0.1–100 µM) in standardized cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli).

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., HDAC or kinase activity) to identify primary targets. For instance, indolizine derivatives with nitro groups show dual inhibition of Bcr-Abl and HDACs in leukemia models .

- Meta-Analysis : Compare datasets using multivariate statistics to isolate variables (e.g., assay pH, serum content) that influence activity discrepancies .

Q. How can researchers optimize the compound’s bioavailability and metabolic stability for preclinical studies?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce hydrophilic moieties (e.g., sulfonate groups) to improve solubility. LogP values <3 are ideal for oral bioavailability .

- In Vitro ADME Screening : Use liver microsome assays to assess metabolic stability (e.g., CYP450 inhibition) and plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.